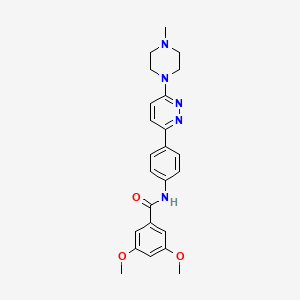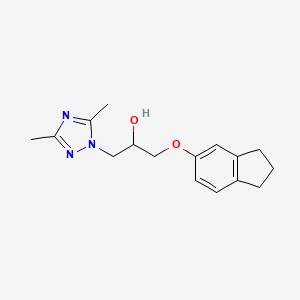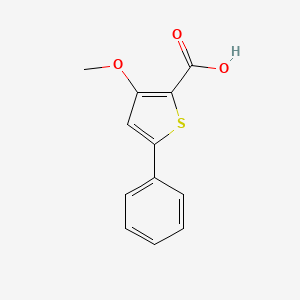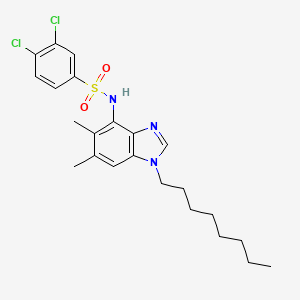![molecular formula C23H26N4O6 B2510899 (4-((1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)(2-éthoxyphényl)méthanone oxalate CAS No. 1351649-77-8](/img/structure/B2510899.png)
(4-((1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)(2-éthoxyphényl)méthanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a useful research compound. Its molecular formula is C23H26N4O6 and its molecular weight is 454.483. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le noyau benzimidazole, présent dans ce composé, est un bioisostère de nucléotides naturels. Des chercheurs ont exploré son potentiel antiviral contre des virus tels que le virus de l'hépatite B (VHB) . Des études supplémentaires pourraient se concentrer sur son mécanisme d'action et son efficacité contre d'autres infections virales.
- Les dérivés du benzimidazole ont montré des promesses en tant qu'agents antitumoraux. Enquêter sur l'impact de ce composé sur les lignées cellulaires cancéreuses et son potentiel en tant qu'agent chimiothérapeutique pourrait être précieux .
- Les dérivés du benzimidazole ont été étudiés en tant qu'inhibiteurs de la pompe à protons (IPP). Enquêter sur la capacité de ce composé à inhiber la sécrétion d'acide gastrique pourrait fournir des informations pour traiter les troubles liés à l'acide .
- Les composés à base de benzimidazole ont été utilisés comme anthelminthiques pour traiter les infections parasitaires par les vers. Évaluer l'efficacité de ce composé contre des parasites spécifiques pourrait être pertinent .
- Le noyau benzimidazole a été associé à des effets anti-inflammatoires. Les chercheurs pourraient explorer l'impact du composé sur les voies inflammatoires et son potentiel en tant que médicament anti-inflammatoire .
Activité Antivirale
Propriétés Antitumorales
Inhibition de la Pompe à Protons
Propriétés Anthelminthiques
Activité Anti-inflammatoire
Mécanisme D'action
Target of Action
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a benzimidazole derivative . Benzimidazole derivatives are known to interact with proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
It’s known that benzimidazole derivatives can exert their antibacterial effect by inhibiting two type-ii bacterial topoisomerase enzymes, dna-gyrase and/or topoisomerase iv .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole, a core structure in benzimidazole derivatives, is highly soluble in water and other polar solvents . This property can help overcome the solubility problems of poorly soluble drug entities , potentially impacting the bioavailability of the compound.
Result of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Analyse Biochimique
Biochemical Properties
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s benzimidazole ring allows it to bind effectively to these enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing cellular responses .
Cellular Effects
The effects of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in apoptosis, leading to increased cell death in cancer cells. It also affects metabolic pathways by inhibiting key enzymes, thereby altering the cellular energy balance .
Molecular Mechanism
At the molecular level, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Binding proteins can also affect the compound’s distribution by sequestering it in specific tissues or organs .
Subcellular Localization
The subcellular localization of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence cellular metabolism. These localizations are essential for the compound’s biochemical and pharmacological effects .
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.C2H2O4/c1-2-27-19-10-6-3-7-16(19)21(26)25-13-11-24(12-14-25)15-20-22-17-8-4-5-9-18(17)23-20;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFXIRNRBUEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510816.png)
![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)

![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)




